molecular formula C23H19N3O2 B3477718 4-(4-quinazolinylamino)phenyl 3-phenylpropanoate

4-(4-quinazolinylamino)phenyl 3-phenylpropanoate

Cat. No.: B3477718
M. Wt: 369.4 g/mol
InChI Key: DFGWTLCMZKIRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An efficient synthetic route to quinazolin-4(3H)-ones has been developed. This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. Notably, it is transition-metal-free, external oxidant-free, and operationally straightforward. The reaction yields various derivatives, including 2-aryl (heteroaryl) quinazolin-4(3H)-ones, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular formula of 4-(4-quinazolinylamino)phenyl 3-phenylpropanoate is C20H14N4O2. Its average mass is approximately 342.35 Da .

Properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22(15-10-17-6-2-1-3-7-17)28-19-13-11-18(12-14-19)26-23-20-8-4-5-9-21(20)24-16-25-23/h1-9,11-14,16H,10,15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGWTLCMZKIRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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